Cas no 1695567-81-7 (4-bromo-3-fluoro-2-methoxybenzaldehyde)

4-bromo-3-fluoro-2-methoxybenzaldehyde structure
1695567-81-7 structure
Product name:4-bromo-3-fluoro-2-methoxybenzaldehyde
CAS No:1695567-81-7
MF:C8H6BrFO2
MW:233.034445285797
MDL:MFCD28098074
CID:4611365
PubChem ID:84038506

4-bromo-3-fluoro-2-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-3-FLUORO-2-METHOXY-BENZALDEHYDE
    • 4-Bromo-3-fluoro-2-methoxybenzaldehyde
    • VSC56781
    • SB34188
    • A936185
    • SCHEMBL16616063
    • PYWGJFVEOGVKSP-UHFFFAOYSA-N
    • CS-0342458
    • SY285855
    • DB-099846
    • Z1939451139
    • EN300-335969
    • 1695567-81-7
    • F81312
    • MFCD28098074
    • 4-bromo-3-fluoro-2-methoxybenzaldehyde
    • MDL: MFCD28098074
    • Inchi: 1S/C8H6BrFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
    • InChI Key: PYWGJFVEOGVKSP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C=O)=C(C=1F)OC

Computed Properties

  • Exact Mass: 231.95352g/mol
  • Monoisotopic Mass: 231.95352g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3

4-bromo-3-fluoro-2-methoxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-335969-5.0g
4-bromo-3-fluoro-2-methoxybenzaldehyde
1695567-81-7 95.0%
5.0g
$1680.0 2025-03-18
Enamine
EN300-335969-2.5g
4-bromo-3-fluoro-2-methoxybenzaldehyde
1695567-81-7 95.0%
2.5g
$930.0 2025-03-18
ChemScence
CS-0342458-500mg
4-Bromo-3-fluoro-2-methoxy-benzaldehyde
1695567-81-7
500mg
$362.0 2022-04-27
eNovation Chemicals LLC
D967013-1g
4-Bromo-3-fluoro-2-methoxy-benzaldehyde
1695567-81-7 95%
1g
$665 2024-07-28
ChemScence
CS-0342458-250mg
4-Bromo-3-fluoro-2-methoxy-benzaldehyde
1695567-81-7
250mg
$243.0 2022-04-27
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0586-500mg
4-Bromo-3-fluoro-2-methoxy-benzaldehyde
1695567-81-7 95%
500mg
2459.32CNY 2021-05-07
Enamine
EN300-335969-0.05g
4-bromo-3-fluoro-2-methoxybenzaldehyde
1695567-81-7 95.0%
0.05g
$111.0 2025-03-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0586-5g
4-Bromo-3-fluoro-2-methoxy-benzaldehyde
1695567-81-7 95%
5g
16282.41CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0586-5g
4-Bromo-3-fluoro-2-methoxy-benzaldehyde
1695567-81-7 95%
5g
¥20898.02 2025-01-21
abcr
AB530120-250mg
4-Bromo-3-fluoro-2-methoxybenzaldehyde; .
1695567-81-7
250mg
€540.40 2025-02-21

Additional information on 4-bromo-3-fluoro-2-methoxybenzaldehyde

Research Briefing on 4-bromo-3-fluoro-2-methoxybenzaldehyde (CAS: 1695567-81-7) in Chemical Biology and Pharmaceutical Applications

4-bromo-3-fluoro-2-methoxybenzaldehyde (CAS: 1695567-81-7) is a halogenated aromatic aldehyde that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug synthesis. This compound, characterized by its bromo, fluoro, and methoxy substituents, exhibits unique electronic and steric properties that make it valuable for constructing complex molecular architectures. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, leveraging its ability to participate in diverse coupling reactions and serve as a scaffold for further functionalization.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-bromo-3-fluoro-2-methoxybenzaldehyde as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized its bromo group for Suzuki-Miyaura cross-coupling reactions with boronic acids, yielding biaryl derivatives with enhanced selectivity for BTK over other kinases. The fluoro substituent was found to improve metabolic stability by reducing oxidative degradation in vivo, while the methoxy group contributed to optimal binding affinity through hydrophobic interactions with the target protein's active site. This work highlights the compound's role in addressing challenges in kinase inhibitor design, such as off-target effects and poor pharmacokinetics.

In the field of antimicrobial drug discovery, a 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of quinolone derivatives using 4-bromo-3-fluoro-2-methoxybenzaldehyde as a key building block. The researchers employed its aldehyde functionality for condensation reactions with various amines, followed by cyclization to generate fluorinated quinolones with potent activity against multidrug-resistant Staphylococcus aureus strains. The presence of both bromo and fluoro substituents was crucial for maintaining antibacterial efficacy while minimizing cytotoxicity, suggesting that this compound may serve as a valuable template for developing next-generation antibiotics targeting resistant pathogens.

Analytical characterization of 4-bromo-3-fluoro-2-methoxybenzaldehyde has also advanced significantly, with recent developments in NMR and mass spectrometry techniques enabling more precise structural elucidation. A 2023 study in Analytical Chemistry presented a novel LC-MS/MS method for quantifying trace amounts of this compound in complex reaction mixtures, achieving detection limits below 0.1 ng/mL. This analytical progress supports quality control in pharmaceutical manufacturing and facilitates the optimization of synthetic routes for improved yield and purity.

Ongoing research is exploring the potential of 4-bromo-3-fluoro-2-methoxybenzaldehyde in other therapeutic areas, including neurodegenerative diseases and cancer immunotherapy. Preliminary results from a 2024 preclinical study suggest that derivatives of this compound may modulate protein-protein interactions involved in tau aggregation, presenting a possible strategy for Alzheimer's disease intervention. Additionally, its structural features are being investigated for designing small-molecule immunomodulators that can enhance checkpoint inhibitor therapies in oncology.

In conclusion, 4-bromo-3-fluoro-2-methoxybenzaldehyde (CAS: 1695567-81-7) continues to emerge as a multifaceted tool in chemical biology and drug discovery. Its unique substitution pattern enables diverse synthetic transformations while conferring desirable pharmacological properties to resulting compounds. As research progresses, this molecule is expected to play an increasingly important role in addressing current challenges in medicinal chemistry, from antibiotic resistance to targeted cancer therapies. Future directions may include exploring its applications in PROTAC design and as a versatile intermediate for fragment-based drug discovery approaches.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1695567-81-7)4-bromo-3-fluoro-2-methoxybenzaldehyde
A936185
Purity:99%/99%
Quantity:250mg/1g
Price ($):212.0/523.0